molecular formula C20H22N2O3 B4878084 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4878084
M. Wt: 338.4 g/mol
InChI Key: WILHBFWILGBUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward processing and motivation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the biochemical and physiological processes involved in addiction, depression, schizophrenia, and Parkinson's disease. In addiction, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse. In depression, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve mood and reduce anhedonia. In schizophrenia, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms. In Parkinson's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve motor function and reduce dyskinesia.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of addiction, depression, schizophrenia, and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the long-term effects and safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been investigated for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(21-17-7-8-18-19(13-17)25-12-11-24-18)16-5-3-15(4-6-16)14-22-9-1-2-10-22/h3-8,13H,1-2,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHBFWILGBUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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